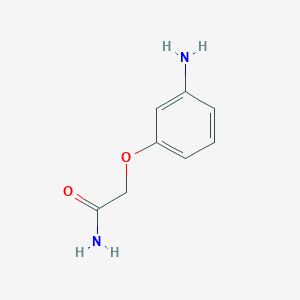

2-(3-Aminophenoxy)acetamide

Description

Contextualization within Amide-Containing Compounds Research

Amide-containing compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. smolecule.com The amide bond is a fundamental functional group in peptides and proteins, and its stability and capacity for hydrogen bonding make it a crucial element in drug design. smolecule.com Compounds like paracetamol, an analgesic, and lidocaine, a local anesthetic, are well-known examples of successful drugs that feature an amide group, highlighting its importance in modern medicine. The research into amide-containing compounds is a dynamic field, constantly seeking new molecular frameworks that can be modified to interact with specific biological targets. smolecule.com

2-(3-Aminophenoxy)acetamide fits squarely within this research landscape. It possesses the characteristic acetamide (B32628) group, which is known to be a key pharmacophore in a variety of therapeutic agents. nih.gov The presence of the phenoxy ring further enhances its potential, as this moiety is found in numerous compounds with diverse biological activities. nih.gov

Historical Perspective of Phenoxyacetamide Derivatives in Academic Inquiry

The academic inquiry into phenoxyacetamide derivatives has a rich history, with researchers exploring their potential in various therapeutic areas. For decades, scientists have synthesized and evaluated a multitude of phenoxyacetamide analogs, revealing a broad spectrum of pharmacological activities. These include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.gov

For instance, studies have shown that the substitution pattern on the phenoxy ring can significantly influence the biological activity of these derivatives. The introduction of different functional groups has led to the discovery of compounds with enhanced potency and selectivity for specific biological targets. nih.gov This historical body of work provides a solid foundation for the investigation of new phenoxyacetamide-based scaffolds like this compound.

Rationale for Comprehensive Investigation of this compound

The rationale for a comprehensive investigation of this compound as a research scaffold is multifaceted and compelling. The compound's structure presents several key advantages for medicinal chemists. The primary amino group on the phenoxy ring offers a reactive handle for a variety of chemical modifications. This allows for the straightforward synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases.

This versatility enables the exploration of a wide chemical space, increasing the probability of identifying novel compounds with desired biological activities. The phenoxyacetamide core itself has been established as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. By using this compound as a starting material, researchers can leverage the known biological potential of the phenoxyacetamide core while introducing novel functionalities through the amino group.

Furthermore, the synthesis of this compound itself has been documented, with reported melting points providing a basis for its characterization. pharm.or.jp This accessibility makes it an attractive building block for research endeavors aimed at discovering new therapeutic agents. The potential to generate a wide range of derivatives from this single, readily available precursor underscores its importance as a valuable tool in the ongoing quest for new and effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBTHVBFKRBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62877-06-9 | |

| Record name | 2-(3-aminophenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 3 Aminophenoxy Acetamide

Established Synthetic Routes for 2-(3-Aminophenoxy)acetamide

The synthesis of this compound is typically achieved through well-established organic chemistry reactions, often involving a multi-step approach to ensure regioselectivity and high yields.

A common and effective strategy for synthesizing this compound begins with 3-aminophenol (B1664112). Due to the presence of two reactive sites (the hydroxyl and amino groups), a protection strategy is often necessary. The synthesis can be logically broken down into the following steps:

Protection of the Amine Group: The amine group of 3-aminophenol is more nucleophilic than the hydroxyl group and can be selectively protected. A common method is acetylation using acetic anhydride (B1165640) to form the intermediate N-(3-hydroxyphenyl)acetamide. This step ensures that the subsequent etherification occurs at the phenolic hydroxyl group.

Williamson Ether Synthesis: The protected intermediate, N-(3-hydroxyphenyl)acetamide, is then reacted with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base (e.g., potassium carbonate). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that subsequently displaces the halide to form the ether linkage. This step yields the precursor, 2-(3-acetamidophenoxy)acetamide.

Deprotection of the Amine Group: The final step involves the removal of the acetyl protecting group from the amine. This is typically accomplished via acid or base-catalyzed hydrolysis, which cleaves the amide bond of the protecting group, yielding the target molecule, this compound.

An alternative route involves reacting 3-aminophenol with an ethyl haloacetate (e.g., ethyl chloroacetate) to form ethyl 2-(3-aminophenoxy)acetate, followed by ammonolysis to convert the ester group into the primary amide. However, this route risks side reactions at the amine group if it is not protected.

The key intermediates in the primary synthetic pathway are outlined in the table below.

| Step | Starting Material | Reagent(s) | Intermediate |

| 1 | 3-Aminophenol | Acetic Anhydride | N-(3-hydroxyphenyl)acetamide |

| 2 | N-(3-hydroxyphenyl)acetamide | 2-Chloroacetamide, K₂CO₃ | 2-(3-acetamidophenoxy)acetamide |

| 3 | 2-(3-acetamidophenoxy)acetamide | Acid or Base (e.g., HCl) | This compound |

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity while minimizing reaction time. Key factors include the choice of solvent, base, temperature, and catalyst.

For the crucial Williamson ether synthesis step, the selection of the base and solvent system is critical. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve reaction rates. Solvents such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) are often employed as they effectively dissolve the reactants and facilitate the nucleophilic substitution. mdpi.com

Temperature also plays a significant role; reactions are often heated to reflux to ensure completion. mdpi.com In recent years, microwave irradiation has emerged as a powerful tool to accelerate amide synthesis, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net The use of catalysts, such as sodium iodide, can also be employed to enhance the rate of ether formation, particularly when using chloro- or bromo-acetamide reagents. mdpi.com

| Parameter | Common Options | Purpose |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Dissolves reactants, facilitates reaction |

| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Deprotonates the phenol (B47542) for ether synthesis |

| Temperature | Room Temperature to Reflux (e.g., 110°C) | Increases reaction rate |

| Catalyst | Sodium Iodide (NaI) | Promotes nucleophilic substitution |

| Energy Source | Conventional Heating, Microwave Irradiation | Accelerates reaction; microwave can reduce time |

Design and Synthesis of this compound Analogues and Derivatives

The core structure of this compound offers multiple points for chemical modification, allowing for the systematic design and synthesis of a wide array of analogues and derivatives.

The aromatic phenoxy ring is a prime target for structural modification. By starting with substituted 3-aminophenols, a variety of functional groups can be introduced onto the ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide starts from 3,5-dihydroxytoluene, demonstrating how alkyl and hydroxyl groups can be incorporated and further modified. mdpi.com Substituents such as halogens, alkyl chains, or nitro groups can be introduced at various positions on the phenoxy ring, leading to a library of structurally diverse compounds.

| Modification Type | Example Substituent | Synthetic Approach |

| Alkylation | Methyl (-CH₃) | Start with a cresol-based aminophenol |

| Alkoxylation | Hexyloxy (-OC₆H₁₃) | Alkylation of a dihydroxy-precursor mdpi.com |

| Halogenation | Chloro (-Cl), Bromo (-Br) | Start with a halogenated aminophenol |

| Nitration | Nitro (-NO₂) | Nitration of the phenoxy ring (requires protection) |

The primary amine group (-NH₂) is a versatile handle for derivatization, readily undergoing a variety of chemical transformations. iu.edu These reactions allow for the introduction of diverse functionalities, significantly expanding the chemical space of this compound derivatives.

Acylation: The amine can be converted to a secondary amide by reacting it with acyl chlorides or anhydrides. This is one of the most common derivatization techniques for primary amines. iu.edu

Alkylation: Reaction with alkyl halides can introduce one or two alkyl groups, converting the primary amine to a secondary or tertiary amine, respectively.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to form stable secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a functional group prevalent in many chemical applications.

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Chlorides, Anhydrides | Secondary Amide |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine (can be reduced to Amine) |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

The confirmation of the structure of newly synthesized derivatives is a critical step, accomplished through a combination of modern spectroscopic methods. Each technique provides unique information about the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons on the substituted ring, a singlet for the methylene (B1212753) (-O-CH₂-) protons, and signals for the amide (-CONH₂) and amine (-NH-) protons. mdpi.com ¹³C NMR spectroscopy is used to identify all unique carbon atoms, with characteristic chemical shifts for aromatic carbons, the ether-linked methylene carbon, and the carbonyl carbon of the amide group. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorption bands would include N-H stretching vibrations for the amine and amide groups (typically in the 3100-3400 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹), and C-O stretching for the ether linkage. researchgate.netkaust.edu.sa

Mass Spectrometry (MS): This technique provides the molecular weight of the compound through the determination of the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. mdpi.com

The table below summarizes the expected spectroscopic data for a hypothetical derivative, 2-(3-acetamido-5-methylphenoxy)acetamide, illustrating how these techniques are applied.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-7.5 ppm range |

| Methylene Protons (-OCH₂-) | A singlet around δ 4.5 ppm | |

| Amide Protons (-CONH₂) | A broad singlet around δ 7.0-8.0 ppm | |

| Methyl Protons (-CH₃) | A singlet around δ 2.3 ppm | |

| ¹³C NMR | Carbonyl Carbon (-C=O) | Signal around δ 168-172 ppm researchgate.net |

| Aromatic Carbons | Multiple signals in the δ 110-160 ppm range | |

| Methylene Carbon (-OCH₂-) | Signal around δ 67 ppm researchgate.net | |

| IR | N-H Stretch (Amide/Amine) | Broad bands in the 3100-3400 cm⁻¹ range |

| C=O Stretch (Amide) | Strong, sharp band around 1670 cm⁻¹ | |

| C-O Stretch (Ether) | Band in the 1200-1250 cm⁻¹ range | |

| MS | Molecular Ion Peak | Corresponds to the molecular weight of the derivative |

Advanced Analytical and Spectroscopic Characterization in 2 3 Aminophenoxy Acetamide Research

High-Resolution Spectroscopic Techniques for Derivative Analysis

Spectroscopic methods provide detailed information about the molecular structure and composition of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(3-Aminophenoxy)acetamide" and its analogues. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. nih.gov

In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of protons. For a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), protons of the methyl group appear as distinct signals signifying different conformations. scielo.br The aromatic protons of the phenoxy group in "this compound" are expected to appear as complex multiplets in the downfield region of the spectrum, while the protons of the methylene (B1212753) (-CH2-) and amine (-NH2) groups would resonate at characteristic chemical shifts. scielo.brresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the amide group is typically observed at a significant downfield shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.9 - 8.3 | Complex multiplet patterns resulting from the substituted benzene (B151609) ring. researchgate.net |

| ¹H | Amine (N-H) | ~3.5 - 5.0 | Broad singlet, chemical shift can vary with solvent and concentration. |

| ¹H | Methylene (O-CH₂) | ~4.2 - 4.6 | Singlet, adjacent to the ether oxygen and carbonyl group. scielo.brresearchgate.net |

| ¹H | Amide (N-H) | ~8.9 | Broad singlet, position is solvent-dependent. researchgate.net |

| ¹³C | Amide (C=O) | ~164 - 176 | Characteristic downfield shift for a carbonyl carbon in an amide. scielo.brresearchgate.net |

| ¹³C | Aromatic (C-O & C-N) | ~149 - 151 | Carbons directly attached to heteroatoms (oxygen and nitrogen) are shifted downfield. researchgate.net |

| ¹³C | Aromatic (C-H) | ~110 - 130 | Signals for the remaining four carbons in the aromatic ring. researchgate.net |

| ¹³C | Methylene (O-CH₂) | ~67 | Aliphatic carbon adjacent to the ether oxygen. researchgate.net |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. researchgate.net For "this compound," IR spectroscopy can confirm the presence of the amine, amide, and ether functionalities.

The IR spectrum of an amide is characterized by several distinct bands, including the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching). nih.gov The N-H stretching vibrations of both the primary amine and the secondary amide appear in the high-frequency region of the spectrum. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Typically two bands for symmetric and asymmetric stretching. |

| N-H Stretch | Secondary Amide (-NH-) | ~3375 | A single, often broad, absorption band. researchgate.net |

| C-H Stretch | Aromatic | 3000 - 3100 | Sharp absorptions characteristic of sp² C-H bonds. |

| C-H Stretch | Aliphatic (-CH₂-) | ~2850 - 2960 | Stretching vibrations for sp³ C-H bonds. researchgate.net |

| C=O Stretch (Amide I) | Amide | ~1670 - 1682 | A strong, sharp absorption, one of the most characteristic peaks in the spectrum. researchgate.netresearchgate.net |

| C=C Stretch | Aromatic Ring | ~1600 | Medium to strong absorptions from the benzene ring. researchgate.net |

| N-H Bend (Amide II) | Amide | 1470 - 1570 | A characteristic absorption for secondary amides. nih.gov |

| C-O-C Stretch | Aryl Ether | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Two distinct bands are expected for the ether linkage. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. whitman.edu The molecular formula of "this compound" is C₈H₁₀N₂O₂, corresponding to a monoisotopic mass of approximately 166.07 Da. uni.lu

In MS analysis, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. uni-saarland.de For "this compound," fragmentation is expected to occur at the molecule's weakest points, such as the C-N bonds of the amide or the C-O bond of the ether linkage. scielo.br Analysis of these fragments helps to confirm the connectivity of the molecular structure proposed by NMR and IR data. The presence of an odd number of nitrogen atoms (two in this case) results in an even molecular ion peak, consistent with the nitrogen rule. whitman.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (Molecular Ion) | 166 | The unfragmented radical cation of the parent molecule. uni.lu |

| [M+H]⁺ | 167.08 | Protonated molecule, commonly observed in "soft" ionization techniques like ESI. uni.lu |

| [M+Na]⁺ | 189.06 | Sodium adduct, also common in ESI-MS. uni.lunih.gov |

| [C₇H₈NO]⁺ | 122 | Represents the aminophenoxy moiety after loss of the acetamide side chain fragment •CH₂CONH₂. |

| [C₆H₆NO]⁺ | 108 | Represents the aminophenol radical cation, resulting from cleavage of the ether bond. |

| [CH₂CONH₂]⁺ | 58 | Represents the acetamide side chain fragment after cleavage of the ether bond. |

Chromatographic Methodologies for Research Sample Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating "this compound" from reaction mixtures and for determining its purity.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is a highly sensitive method for identifying and quantifying volatile and thermally stable compounds. nih.gov Due to the polar nature of the amine and amide groups, direct analysis of "this compound" by GC can be challenging. Therefore, derivatization is often employed to replace the active hydrogens with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com

GC-MS methods have been developed for the trace-level determination of acetamide in various matrices, often utilizing specific capillary columns like DB-624 or CP-SIL 5CB to achieve optimal separation. researchgate.netnih.gov Such established methods can be adapted for the analysis of "this compound" and its derivatives, providing both retention time and mass spectral data for confident identification.

High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. hplc.eu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like "this compound." thermofisher.com

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. thermofisher.com A gradient elution, where the composition of the mobile phase is changed over time—usually by increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water—is often used to achieve efficient separation. sielc.com The addition of modifiers like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. hplc.eusielc.com HPLC can be coupled with mass spectrometry (LC-MS) to provide both retention data and mass analysis, offering a high degree of certainty in compound identification. nih.govgoogle.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective analytical technique frequently employed in the synthesis of this compound and its derivatives. fishersci.com Its primary applications in this context are the real-time monitoring of reaction progress and the preliminary assessment of product purity. libretexts.orgresearchgate.net

Reaction Monitoring During the synthesis of phenoxy acetamide derivatives, TLC allows chemists to qualitatively track the conversion of reactants to products. rjptonline.orgresearchgate.net A typical TLC plate for reaction monitoring will have at least three lanes: one for the starting material (e.g., a substituted phenol), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org

As the reaction proceeds, aliquots are taken from the reaction mixture and spotted onto the TLC plate. libretexts.org The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the desired product indicate the progression of the reaction. libretexts.org The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Purity Assessment TLC serves as a fundamental method for evaluating the purity of synthesized this compound. A pure compound is expected to appear as a single, distinct spot on the TLC plate after development and visualization. libretexts.orgresearchgate.net The presence of multiple spots suggests the existence of impurities, such as unreacted starting materials, byproducts, or degradation products. libretexts.org

The retention factor (Rƒ), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter. While the Rƒ value is dependent on the specific chromatographic conditions (stationary phase, mobile phase, temperature), it can be used for preliminary identification when compared against a known standard under identical conditions.

Visualization of the spots on a TLC plate, especially for aromatic compounds like this compound, is commonly achieved using a UV lamp (at 254 nm), as the conjugated systems absorb UV light and appear as dark spots on a fluorescent background. rjptonline.org

Table 1: Representative TLC Data for Monitoring Synthesis of a Phenoxy Acetamide Derivative This table illustrates a typical use of TLC to monitor a reaction where a substituted phenol (B47542) is converted to a phenoxy acetamide derivative.

| Lane | Sample | Rƒ Value | Observation | Interpretation |

| 1 | Starting Material (Phenol) | 0.65 | Single dark spot under UV light. | Position of the reactant. |

| 2 | Co-spot (SM + RM) | 0.65, 0.40 | Two distinct spots are visible. | Confirms the presence of both starting material and a new, more polar product. |

| 3 | Reaction Mixture (RM) at t=0 | 0.65 | A single, strong spot. | Reaction has not yet begun. |

| 4 | Reaction Mixture (RM) at t=2h | 0.65, 0.40 | A faint starting material spot and a strong product spot. | Reaction is progressing but not yet complete. |

| 5 | Reaction Mixture (RM) at t=6h | 0.40 | A single, strong spot; no spot at Rƒ 0.65. | The starting material has been consumed; the reaction is complete. |

Note: Rƒ values are hypothetical and depend on the specific mobile and stationary phases used. The product is assumed to be more polar than the starting material, resulting in a lower Rƒ value.

X-ray Crystallography in Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This method is crucial for unambiguously confirming the molecular structure of novel this compound derivatives, as well as for understanding their solid-state packing and intermolecular interactions, such as hydrogen bonding. nih.gov

Research on related phenoxy acetamide structures has successfully utilized single-crystal X-ray diffraction to elucidate their molecular geometries and supramolecular assemblies. For instance, the crystal structures of compounds like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide and 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide have been determined, providing valuable insights into the conformational preferences and interaction patterns of this class of compounds. nih.govsemanticscholar.org

In the case of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, X-ray diffraction data confirmed an orthorhombic crystal system with the space group Pca21. nih.gov The analysis revealed that intermolecular N–H···O hydrogen bonds are key interactions that stabilize the crystal structure. nih.gov

Similarly, the structural analysis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide showed that it crystallizes in the monoclinic system with a P21 space group. semanticscholar.orgmdpi.com Its crystal packing is predominantly stabilized by two strong hydrogen bonds between the amide –NH group and the carbonyl oxygen of an adjacent molecule, forming a distinct ring pattern. semanticscholar.org These detailed structural insights are vital for structure-activity relationship studies and the rational design of new materials.

Table 2: Crystallographic Data for Representative Phenoxy Acetamide Derivatives

| Parameter | N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide nih.gov | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide semanticscholar.org | 2-chloro-N-(3-fluorophenyl)acetamide researchgate.net |

| Formula | C₁₄H₁₃BrN₂O₂ | C₂₁H₂₆N₂O₅ | C₈H₇ClFNO |

| Formula Weight | 321.18 | 386.44 | 187.60 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pca2₁ | P2₁ | P2₁/n |

| a (Å) | Data not specified | 9.7080(6) | 5.0441(2) |

| b (Å) | Data not specified | 5.3052(3) | 18.2374(7) |

| c (Å) | Data not specified | 19.8563(13) | 8.8653(3) |

| β (˚) | 90 | 98.554(2) | 99.843(1) |

| Volume (ų) | Data not specified | 1011.28(11) | 803.53(5) |

| Z | Data not specified | 2 | 4 |

| Key Interactions | N–H···O intermolecular hydrogen bonds | N–H···O and C–H···O hydrogen bonds | N–H···O hydrogen bonds forming C(4) chains |

In Vitro and Preclinical Biological Activity Profiling of 2 3 Aminophenoxy Acetamide

Molecular Target Identification and Validation Studies

The initial stages of characterizing a compound's biological activity involve identifying and validating its molecular targets. For 2-(3-aminophenoxy)acetamide and its analogs, this has been pursued through enzyme inhibition assays, receptor binding studies, and the examination of cellular pathway modulation.

Enzyme Inhibition Assays (e.g., COX, MAO, Glucokinase)

While specific data for this compound is limited, the broader class of phenoxyacetamide derivatives has been investigated for inhibitory activity against several key enzymes.

Monoamine Oxidase (MAO): A study of 2-phenoxyacetamide analogues identified potent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. One analog, 2-(4-methoxyphenoxy)acetamide, was identified as a highly specific MAO-A inhibitor. mdpi.com Another derivative, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide), showed potent inhibition of both MAO-A and MAO-B with IC50 values of 0.018 µM and 0.07 µM, respectively. mdpi.com These findings suggest that the phenoxyacetamide scaffold is a promising starting point for developing MAO inhibitors for neurological conditions. mdpi.com

NOTUM Carboxylesterase: A crystallographic fragment screen identified 2-phenoxyacetamide as a modest inhibitor of NOTUM, a carboxylesterase that suppresses Wnt signaling. nih.gov The initial hit had an IC50 of 33 μM. nih.gov Through structure-based drug design, this initial fragment was optimized into potent inhibitors, demonstrating the utility of the 2-phenoxyacetamide core in targeting this enzyme. nih.gov

Poly (ADP-ribose) polymerase-1 (PARP-1): In a study focused on cytotoxic agents, a novel semi-synthetic phenoxy acetamide (B32628) derivative demonstrated potent inhibition of PARP-1, an enzyme involved in DNA repair. The derivative showed 92.1% inhibition with an IC50 value of 1.52 nM, comparable to the clinical inhibitor Olaparib. mdpi.comnih.gov

Receptor Binding and Ligand-Interaction Studies

The interaction of phenoxyacetamide derivatives with cellular receptors is a key aspect of their pharmacological profile.

Transient Receptor Potential Vanilloid 1 (TRPV1): Research aimed at discovering new TRPV1 antagonists, which are potential treatments for various disorders, identified a series of phenoxyacetamide derivatives with significant inhibitory activity. nih.gov Structural modifications of an initial hit compound (IC50 = 411 nM) led to a derivative with substantially improved potency, exhibiting an IC50 of 33 nM against human TRPV1. nih.gov

Modulation of Cellular Pathways (e.g., apoptosis, autophagy induction)

Phenoxyacetamide derivatives have been shown to influence critical cellular pathways that regulate cell survival and death.

Apoptosis Induction: Several studies have highlighted the pro-apoptotic capabilities of this class of compounds. Novel semi-synthetic phenoxy acetamide derivatives were found to induce significant apoptosis in liver cancer (HepG2) cells. mdpi.comnih.gov One derivative, in particular, increased the total apoptotic cell death in HepG2 cells by approximately 24.51-fold and caused cell cycle arrest. nih.gov The mechanism was found to involve both intrinsic and extrinsic pathways, with a significant upregulation of pro-apoptotic genes. nih.gov Similarly, other phenylacetamide derivatives have been shown to trigger apoptosis in breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines by upregulating the expression of key apoptosis-related genes like Bcl-2, Bax, and FasL. tbzmed.ac.irtbzmed.ac.ir

Signaling Pathway Modulation: The anti-cancer effects of these compounds are often attributed to their modulation of key signaling pathways. researcher.life Phenolic compounds, a broad category that includes phenoxyacetamides, are known to modulate a wide range of inflammation-associated signaling pathways, including NF-κB, MAPKs, and PI3K/Akt. nih.gov

In Vitro Cellular Efficacy and Selectivity Investigations

Following target identification, the efficacy and selectivity of the compound are assessed in cellular models to determine its potential as a therapeutic agent.

Cytotoxicity Screening in Various Cell Lines

The cytotoxic potential of phenoxyacetamide derivatives has been evaluated against a panel of human cancer cell lines.

Cancer Cell Lines: Newly synthesized phenoxy acetamide compounds were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com The compounds showed more promising activity against the HepG2 line, with one derivative exhibiting an IC50 value of 1.43 µM, which was significantly more potent than the reference drug 5-Fluorouracil (IC50 = 5.32 µM). mdpi.comnih.gov This compound also displayed a degree of selectivity for cancer cells over normal cells. nih.gov Another study on a broader range of phenylacetamide derivatives reported potent cytotoxic effects against MDA-MB-468, PC12, and MCF-7 cell lines, with some derivatives showing IC50 values below 1 µM. tbzmed.ac.ir

Table 1: Cytotoxicity of Phenoxyacetamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Phenoxy acetamide derivative I | HepG2 (Liver Cancer) | 1.43 | mdpi.comnih.gov |

| Phenoxy acetamide derivative II | HepG2 (Liver Cancer) | 6.52 | mdpi.com |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 | mdpi.comnih.gov |

| Phenylacetamide derivative (3j) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | tbzmed.ac.ir |

| Phenylacetamide derivative (3e) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | tbzmed.ac.ir |

Antimicrobial Activity Studies in Laboratory Strains

The phenoxyacetamide scaffold has also been explored for its potential to combat microbial infections.

Antibacterial Activity: A study of novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One derivative was particularly active against all tested Gram-positive strains and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov The entire series of synthesized compounds showed noteworthy activity against Pseudomonas aeruginosa. nih.gov Another study synthesized a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives and found they possessed moderate to high antibacterial ability against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

Antifungal Activity: The antifungal properties of phenoxyacetamides have also been investigated. In a study of N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides, one derivative was found to be more active against Candida albicans than other synthesized compounds. nih.gov However, a different study focusing on N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides found them to be devoid of antifungal activity against several Candida and Cryptococcus species at the tested concentrations. nih.gov

Table 2: Antimicrobial Activity of Phenoxyacetamide Derivatives

| Compound Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxyl-5-chlorophenyl)-2-(4-chlorophenoxy)acetamide (5e) | Gram-positive bacteria | 25 | nih.gov |

| N-(2-hydroxyl-5-chlorophenyl)-2-(4-chlorophenoxy)acetamide (5e) | Klebsiella pneumoniae | 25 | nih.gov |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Bacillus subtilis | 6.25 | nih.gov |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Escherichia coli | 3.125 | nih.gov |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Pseudomonas aeruginosa | 6.25 | nih.gov |

Anti-inflammatory Properties in Cellular Models

The anti-inflammatory potential of phenoxy acetamide derivatives has been evaluated in various cellular models. A common in vitro method involves the use of macrophage cell lines, such as J774.A1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. researchgate.netmdpi.comnih.gov This response is characterized by the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (e.g., PGE-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.commdpi.com

Studies on various acetamide derivatives have demonstrated their ability to inhibit the production of these key inflammatory molecules. nih.govnih.gov For instance, research on novel phenoxy acetic acid derivatives showed significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that converts arachidonic acid into prostaglandins. mdpi.com Certain compounds in these studies exhibited potent COX-2 inhibition with IC50 values in the nanomolar range and subsequently reduced the levels of PGE-2 and TNF-α in cellular assays. mdpi.com The capacity to suppress these mediators in cellular models indicates a potential mechanism for the anti-inflammatory effects of the broader class of phenoxy acetamide compounds.

Table 1: Anti-inflammatory Activity of Selected Phenoxy Acetamide Derivatives in Cellular Models

| Compound Derivative | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| Phenoxy Acetic Acid Derivatives (General) | Carrageenan-induced rat paw edema model (in vivo context for cellular mediators) | Significant reduction in TNF-α and PGE-2 levels. | mdpi.com |

| Acetamide Derivatives (General) | LPS-stimulated J774.A1 macrophages | Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production. | researchgate.netnih.gov |

| 2-Aminobenzimidazole Acetamide Derivatives | Carrageenan-induced paw inflammation model | Dose-dependent reduction of inflammation. | nih.gov |

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds to enhance potency and selectivity. researchgate.net For the this compound scaffold, SAR investigations focus on how modifications to the phenoxy ring, the acetamide moiety, and the linker group affect the compound's pharmacological profile.

Impact of Substituents on Biological Activity

The nature, size, and position of substituents on the aromatic rings of phenoxy acetamide derivatives can dramatically alter their biological activity. researchgate.net Research on related structures has shown that both electronic and steric effects play a significant role. nih.gov

For example, in studies of analogous heterocyclic compounds, the introduction of a halogen substituent, such as chlorine, can impart distinct steric and electronic properties. nih.gov A chloro group might lead to a slight reduction in activity, potentially due to steric hindrance that forces adjacent functional groups, like a nitro group, slightly out of plane with the aromatic ring, thereby reducing resonance stability. nih.gov Conversely, in other series, halogen substituents have been shown to enhance activity. nih.gov

The polarity of substituents is also a key determinant of biological efficacy. Investigations into N-substituted phenyldihydropyrazolones revealed that more apolar compounds generally exhibited better activity against Trypanosoma cruzi than molecules with lower calculated LogP (cLogP) values. frontiersin.org This suggests that lipophilicity can be a critical factor for cell membrane permeability and target engagement. SAR analyses of benzimidazole derivatives have consistently shown that substitutions at various positions on the core nucleus greatly influence their anti-inflammatory activity. mdpi.com

Table 2: Influence of Substituents on the Biological Activity of Related Heterocyclic Scaffolds

| Core Scaffold | Substituent Type | Observed Impact on Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| Nitrothiazole Amide | 4-Chloro group | Slight reduction in antibacterial activity. | Steric hindrance affecting planarity and resonance stability. | nih.gov |

| Phenylpyrazolone | Apolar moieties (Aryl, Benzyl) | Higher potency against T. cruzi. | Increased lipophilicity may enhance target interaction or cell penetration. | frontiersin.org |

| Phenylpyrazolone | Polar moieties (Imidazole, Morpholine) | Lower potency against T. cruzi. | Reduced lipophilicity may hinder cell membrane passage. | frontiersin.org |

| Benzimidazole | Hydrophilic groups at N1 position | Loss of anti-inflammatory activity. | Specific hydrophilic/hydrophobic balance required for target binding. | mdpi.com |

Computational and Theoretical Studies of 2 3 Aminophenoxy Acetamide

Molecular Dynamics (MD) Simulations

Assessment of Ligand-Target Complex Stability

A crucial step in drug design is understanding how a potential drug molecule, or ligand, interacts with its biological target, typically a protein or enzyme. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net The stability of this complex is a key indicator of the ligand's potential efficacy.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding energy of the resulting complex. nih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. For phenoxyacetamide derivatives, studies have shown that interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the target protein. nih.govsemanticscholar.org For instance, in studies of similar acetamide (B32628) compounds, binding energies have been calculated in the range of -6.49 to -7.48 kcal/mol, indicating stable interactions with their respective targets. nih.gov

Molecular docking simulations for 2-(3-Aminophenoxy)acetamide would identify key amino acid residues it could interact with, predict its binding mode, and estimate the stability of the ligand-target complex. This information is vital for understanding its mechanism of action and for optimizing its structure to improve binding affinity and selectivity. benthamdirect.comkaust.edu.sa

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. researchgate.net Molecules are not static; they are flexible and can adopt various conformations in solution.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. researchgate.netuomphysics.net These calculations are fundamental to predicting a molecule's reactivity and spectroscopic characteristics.

The electronic structure of a molecule dictates its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. nih.gov The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic potential. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. uomphysics.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netaimspress.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uomphysics.netresearchgate.net These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, an MEP map would identify the electron-rich oxygen and nitrogen atoms as potential hydrogen bond acceptors and the amine and amide hydrogens as potential hydrogen bond donors.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. nih.gov |

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.net For this compound, this would help assign the characteristic vibrational bands, such as the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C-O-C stretching of the ether linkage. researchgate.netnih.gov Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the structural elucidation of the molecule. researchgate.netchemicalbook.com

In Silico ADMET Prediction for Preclinical Compound Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction provides an early-stage assessment of these properties, helping to prioritize compounds and reduce the likelihood of late-stage failures in drug development. dovepress.comnih.govfrontiersin.org

Absorption refers to the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves crossing the intestinal wall. A key predictor of oral absorption is the octanol-water partition coefficient (logP), which measures the lipophilicity of a compound. The predicted XlogP for this compound is 0.1, suggesting it has a relatively balanced solubility between lipids and water. uni.lu

Another important parameter is the predicted permeability across Caco-2 cell monolayers, an in vitro model that mimics the human intestinal epithelium. nih.govevotec.comnih.govenamine.net High Caco-2 permeability often correlates with good oral absorption. mdpi.com

Distribution describes how a drug spreads throughout the body's fluids and tissues. An important aspect of distribution is the ability to cross the blood-brain barrier (BBB). Computational models can predict whether a compound is likely to penetrate the BBB based on its physicochemical properties. nih.govfrontiersin.orgnih.gov This is particularly relevant if the drug is intended to act on the central nervous system.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | Basic chemical information. uni.lu |

| Molecular Weight | 166.18 g/mol | Influences diffusion and transport across membranes. |

| XlogP | 0.1 | A measure of lipophilicity, affecting absorption and distribution. uni.lu |

| Caco-2 Permeability | Not available | Predicts intestinal absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Not available | Indicates potential for central nervous system activity. nih.gov |

Predicted Metabolic Stability and Enzyme Interaction Profiles

The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP) superfamily. Theoretical models predict that this compound is likely a substrate for several CYP isoforms. The phenoxy and acetamide moieties are potential sites for hydroxylation and other phase I metabolic reactions.

Predictions regarding the inhibitory potential of this compound on major CYP enzymes indicate a low likelihood of it being a potent inhibitor of the key drug-metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This suggests a lower propensity for causing clinically significant drug-drug interactions mediated by inhibition of these pathways. However, it is predicted to be a weak inhibitor for some isoforms, a factor that would require experimental verification.

The compound's predicted interaction with various metabolic enzymes is summarized in the following table:

| Parameter | Predicted Outcome | Significance |

| CYP1A2 Inhibitor | Non-inhibitor | Low probability of interaction with CYP1A2 substrates. |

| CYP2C19 Inhibitor | Non-inhibitor | Low probability of interaction with CYP2C19 substrates. |

| CYP2C9 Inhibitor | Non-inhibitor | Low probability of interaction with CYP2C9 substrates. |

| CYP2D6 Inhibitor | Weak inhibitor | Potential for weak interaction with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Weak inhibitor | Potential for weak interaction with CYP3A4 substrates. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |

These computational predictions provide a preliminary assessment of the metabolic profile of this compound. While informative, these theoretical findings necessitate confirmation through in vitro and in vivo experimental studies to establish a definitive understanding of its metabolic behavior.

Excretion Pathway Predictions

Computational models for predicting the excretion pathways of this compound suggest that both renal and hepatic routes may be involved in its elimination from the body. The physicochemical properties of the molecule, such as its moderate polarity and water solubility, support the likelihood of renal clearance.

The predicted low molecular weight and the presence of polar functional groups (amine and amide) are factors that generally favor excretion via the kidneys. Models that predict the likelihood of a compound being a substrate for renal uptake and efflux transporters provide further insight. For instance, predictions may suggest whether the compound is a substrate for Organic Anion Transporters (OATs) or Organic Cation Transporters (OCTs), which are crucial for the active secretion of substances into the urine.

A summary of the excretion pathway predictions is presented in the table below:

| Prediction Model | Predicted Value | Interpretation |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2. |

| Total Clearance (log ml/min/kg) | 0.35 | Indicates a moderate rate of clearance from the body. |

It is important to underscore that these are theoretical predictions based on the compound's structure. The actual excretion profile can be influenced by a multitude of physiological factors and would need to be determined through experimental pharmacokinetic studies.

Mechanistic Pharmacological Research of 2 3 Aminophenoxy Acetamide Preclinical and in Vitro Focus

In Vitro Absorption and Permeability Studies

The assessment of a compound's ability to cross the intestinal epithelium is a critical early step in drug development. In vitro models are employed to predict human intestinal absorption and to identify whether a compound is a substrate for efflux transporters. creative-biolabs.com

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting the oral absorption of drugs. nih.govmdpi.com When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the human intestinal epithelium. creative-biolabs.comscispace.com

To assess the permeability of 2-(3-Aminophenoxy)acetamide, the compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 monolayer. The rate of its transport to the opposite side is measured over time, typically by LC-MS/MS analysis. creative-biolabs.comnih.gov This allows for the calculation of the apparent permeability coefficient (Papp), a key indicator of a drug's potential for intestinal absorption. scispace.com Bidirectional transport studies (AP to BL and BL to AP) are conducted to determine if the compound undergoes active transport or is subject to efflux. creative-biolabs.com The integrity of the cell monolayer during the experiment is monitored by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer Yellow. scispace.comjddtonline.info

Table 1: Illustrative Caco-2 Permeability Data for this compound Note: This table presents hypothetical data for illustrative purposes based on standard assay outputs.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |

| This compound | 5.2 | 10.8 | 2.1 | Moderate |

| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 | High |

| Ranitidine (Low Permeability Control) | 0.1 | 0.2 | 2.0 | Low |

P-glycoprotein (P-gp) Efflux Substrate Assessment

P-glycoprotein (P-gp, also known as MDR1) is an important efflux transporter protein expressed in the intestinal epithelium that can actively transport a wide variety of drugs out of cells, thereby limiting their oral absorption. nih.govmdpi.com The potential for a compound to be a P-gp substrate is often evaluated using cell lines that overexpress P-gp, such as MDR1-MDCK cells, or by using Caco-2 cells which naturally express P-gp. nih.govresearchgate.net

The assessment involves comparing the bidirectional permeability of the compound. An efflux ratio (ER), calculated as the ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp (Papp B-A / Papp A-B), greater than 2.0 is generally considered indicative of active efflux. nih.gov To confirm the involvement of P-gp, the transport study can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate. researchgate.net

In Vitro Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a drug candidate is crucial for predicting its pharmacokinetic profile, including its clearance and potential for drug-drug interactions. bioivt.comaxispharm.com In vitro assays using liver subcellular fractions or hepatocytes are standard methods for these investigations. springernature.com

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. axispharm.comevotec.comenamine.net The metabolic stability assay measures the rate at which a compound is depleted over time when incubated with liver microsomes in the presence of necessary cofactors like NADPH. bioduro.comcreative-bioarray.com

In a typical assay, this compound would be incubated with human, rat, or mouse liver microsomes at 37°C. enamine.net Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is stopped. bioduro.com The concentration of the remaining parent compound is quantified by LC-MS/MS. springernature.com From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bioivt.combioduro.com These values help in predicting the in vivo hepatic clearance of the compound. evotec.com

Table 2: Example Data from a Human Liver Microsomal Stability Assay Note: This table presents hypothetical data for illustrative purposes based on standard assay outputs.

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Clearance |

| This compound | 45 | 30.8 | Low to Moderate |

| Verapamil (High Clearance Control) | < 5 | > 277 | High |

| Warfarin (Low Clearance Control) | > 60 | < 23.1 | Low |

Cytochrome P450 (CYP) Enzyme Inhibition/Induction Profiling

Assessing a compound's potential to inhibit or induce CYP enzymes is a critical component of safety evaluation, as this can lead to significant drug-drug interactions (DDIs). nih.govcriver.com

Inhibition Assays: These studies evaluate the ability of this compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). criver.combioivt.com This is typically done by incubating human liver microsomes with specific probe substrates for each CYP isoform in the presence and absence of the test compound. criver.com A decrease in the formation of the substrate's metabolite indicates inhibition. The concentration of the test compound that causes 50% inhibition (IC50) is then determined. researchgate.net Further studies can distinguish between direct and time-dependent inhibition (TDI). criver.com

Induction Assays: The potential of a compound to induce the expression of CYP enzymes is usually assessed using cultured human hepatocytes. criver.com Hepatocytes are treated with various concentrations of the test compound for a period (e.g., 48-72 hours), after which changes in CYP enzyme mRNA levels or activity are measured. criver.com Induction of enzymes like CYP3A4 can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. criver.com

Identifying the metabolic pathways and major metabolites of a compound is essential for a complete understanding of its disposition. researchgate.neteuropa.eu These studies are often conducted using in vitro systems like liver microsomes or, more comprehensively, in cryopreserved hepatocytes, which contain both Phase I and Phase II metabolic enzymes. bioivt.comcreative-bioarray.com

After incubating this compound with the cellular or subcellular system, the samples are analyzed using high-resolution mass spectrometry (LC-MS/MS) to detect and identify potential metabolites. researchgate.net By comparing the mass spectra of the parent compound with those of the metabolites, common metabolic transformations can be identified. For a molecule with the structure of this compound, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring.

N-acetylation: Acetylation of the primary amine group.

Glucuronidation: Conjugation of a glucuronic acid moiety to the primary amine or a hydroxylated metabolite (a Phase II reaction).

Sulfation: Conjugation of a sulfo group (a Phase II reaction).

Preclinical Pharmacokinetic Profiling in Animal Models

This phase of research is critical for understanding how a potential drug behaves within a living organism. It provides essential data for predicting the compound's pharmacokinetics in humans.

Evaluation of Oral Bioavailability in Rodent Models

Oral bioavailability studies in rodent models, such as rats and mice, are conducted to determine the fraction of an orally administered dose of a compound that reaches the systemic circulation unchanged. This is a key parameter for assessing the potential for oral administration of a drug. These studies involve administering the compound both orally and intravenously to compare the resulting plasma concentration-time profiles.

Distribution Studies in Animal Tissues

Tissue distribution studies are performed to understand where the compound travels within the body and if it accumulates in specific organs or tissues. This information is vital for identifying potential target tissues for efficacy and for assessing potential off-target toxicities. Techniques such as quantitative whole-body autoradiography (QWBA) or tissue dissection followed by mass spectrometry are commonly employed.

Elimination Kinetics in Preclinical Species

Elimination kinetics studies characterize the rate and mechanisms by which a compound and its metabolites are removed from the body. This includes determining the compound's half-life, clearance rate, and routes of excretion (e.g., urine, feces). These parameters are crucial for determining appropriate dosing regimens in subsequent clinical trials.

Without specific studies on this compound, it is not possible to provide any data or detailed research findings for these pharmacokinetic parameters. The scientific community relies on published, peer-reviewed data to ensure the accuracy and validity of such information.

Applications of 2 3 Aminophenoxy Acetamide As a Research Tool and Chemical Scaffold

Development of 2-(3-Aminophenoxy)acetamide as a Chemical Probe for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in cellular or physiological systems. nih.gov The development of a compound like this compound into a chemical probe involves modifying its structure to incorporate reporter tags (like fluorescent groups) or reactive moieties for covalent labeling, while maintaining or enhancing its affinity and selectivity for a target protein.

While specific chemical probes derived directly from this compound are not extensively documented in publicly available literature, its structural framework is amenable to such development. The primary aromatic amine provides a convenient attachment point for various functional groups without significantly altering the core scaffold's interaction with potential targets. Researchers can systematically modify this position to append functionalities that allow for the visualization, isolation, or identification of target proteins, thereby elucidating their biological roles. The process often begins with a compound that shows some affinity for a target, which is then optimized to create a high-quality probe with specific characteristics, such as a defined covalent interaction site. nih.gov

Utility in Medicinal Chemistry for Scaffold Optimization

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. The this compound structure serves as a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets. nih.gov Its utility lies in its synthetic tractability and the presence of two key functional groups—the aminophenoxy and acetamide (B32628) moieties—which can be independently and systematically modified.

The this compound scaffold is an excellent starting point for generating novel compound libraries for high-throughput screening. The aromatic amine can be readily acylated, sulfonated, or alkylated, while the acetamide nitrogen can also be substituted. This allows for the creation of a large and diverse set of derivatives from a single core structure. By reacting the core scaffold with various building blocks, chemists can explore a vast chemical space to identify compounds with desired biological activities. nih.gov This strategy is fundamental in the early stages of drug discovery, where large libraries are screened to find initial "hits" against a biological target.

Once a "hit" compound is identified from a screening campaign, the process of lead optimization begins. This involves refining the compound's structure to improve its potency, selectivity, and pharmacokinetic properties. altasciences.comnih.gov The 2-phenoxy-N-phenylacetamide scaffold, of which this compound is a key precursor, has been identified as a promising framework for developing novel therapeutic agents.

For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity. mdpi.com This work identified a lead compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide , which exhibited significant activity against both drug-sensitive and rifampin-resistant strains of M. tuberculosis. mdpi.com The optimization process involved synthesizing sixteen different analogues and testing their efficacy, demonstrating how the core scaffold can be systematically modified to enhance biological activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Aminophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A base-mediated nucleophilic substitution is typically employed. For example, 2-chloroacetamide can react with 3-aminophenol in acetonitrile using K₂CO₃ as a weak base. Stirring at room temperature for 24 hours under inert conditions improves yield, followed by solvent evaporation and filtration . Yield optimization requires precise stoichiometry (e.g., 1:1.5 molar ratio of chloroacetamide to phenol derivative) and monitoring via TLC. Post-synthesis purification via column chromatography enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons, confirming the acetamide linkage (e.g., carbonyl resonance at ~170 ppm) and aromatic/amine protons .

- FTIR : Validates functional groups (N-H stretch at ~3300 cm⁻¹ for amine, C=O at ~1650 cm⁻¹) .

- Single-crystal XRD : Resolves 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding between amine and acetamide groups) .

Q. How can researchers distinguish between ortho-, meta-, and para-isomers of aminophenoxy acetamides?

- Methodological Answer :

- HRMS/MS : Differentiates isomers via exact mass and fragmentation patterns (e.g., meta-isomers show distinct [M+H]+ ions compared to ortho) .

- ¹H NMR Coupling : Meta-substitution results in distinct splitting patterns for aromatic protons (e.g., triplet vs. doublet in ortho) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock 4.2) evaluates binding affinity to target proteins (e.g., SARS-CoV-2 enzymes). Use energetically minimized 3D structures from XRD data for ligands and PDB-sourced enzyme structures. Analyze hydrogen bonding, hydrophobic interactions, and binding energies (< -6 kcal/mol suggests strong affinity) . Visualization tools like Discovery Studio map interaction sites .

Q. What strategies resolve structural misassignments in aminophenoxy acetamide synthesis?

- Methodological Answer : Misassignments (e.g., meta vs. ortho isomers) are addressed via:

- Comparative NMR : Contrast synthetic products with authentic reference standards .

- Isomer-Specific Derivatization : React with chiral auxiliaries or protecting groups (e.g., sulfation) to amplify spectral differences .

- Crystallographic Reanalysis : Re-examine XRD data for bond distances and angles inconsistent with proposed structures .

Q. How do reaction mechanisms differ when modifying the amino or acetamide groups in this compound?

- Methodological Answer :

- Amino Group : Participates in electrophilic substitution (e.g., nitration requires HNO₃/H₂SO₄ at 0–5°C) or reductive alkylation (NaBH₃CN, pH 4–6) .

- Acetamide Group : Undergoes hydrolysis (6M HCl, reflux) to carboxylic acid or reacts with Grignard reagents for chain elongation .

Q. What advanced analytical approaches quantify trace impurities in this compound?

- Methodological Answer :

- LC-HRMS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs as internal standards for precise quantification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Methodological Answer :

- Reproduce Under Controlled Conditions : Standardize solvents, temperatures, and catalysts (e.g., K₂CO₃ vs. NaHCO₃) .

- Cross-Validate Spectra : Compare NMR/FTIR with published databases (e.g., NIST Chemistry WebBook) .

- Collaborative Inter-Laboratory Studies : Share samples for independent verification .

Tables for Key Data

| Property | Technique | Typical Observations | Reference |

|---|---|---|---|

| Crystallographic Parameters | Single-crystal XRD | Space group P2₁/c, Z = 4, bond angle C-O-C = 120° | |

| Thermal Stability | TGA/DSC | Decomposition onset at 220°C | |

| LogP (Lipophilicity) | HPLC Retention Time | 2.1 (C18 column, pH 7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.